5-fluoro-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione typically involves the reaction of 4-fluorophthalic anhydride with C-pyridin-3-yl-methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluorophthalic anhydride+C-pyridin-3-yl-methylamine→5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel with appropriate solvent mixtures can be employed .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized isoindole-1,3-dione derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole-1,3-dione derivative with potential biological activities.
Uniqueness
The presence of the fluorine atom and the pyridinyl group in 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione distinguishes it from other similar compounds
Properties
Molecular Formula |
C13H7FN2O2 |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H7FN2O2/c14-8-3-4-10-11(6-8)13(18)16(12(10)17)9-2-1-5-15-7-9/h1-7H |
InChI Key |
BHOQDBKPOVZVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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